molecular formula C18H22N4O3 B2939676 6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione CAS No. 336880-64-9

6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2939676
CAS No.: 336880-64-9
M. Wt: 342.399
InChI Key: MPMUBIQJEKIMQL-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione is a specialist research compound designed for investigative applications. This molecule features a 1,3-dimethylpyrimidinedione core, a scaffold recognized in medicinal chemistry for its biological activity. Scientific literature indicates that structurally related 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives have been synthesized and identified as novel class III antiarrhythmic agents . These compounds are characterized by their ability to prolong the action potential duration in cardiac cells, and certain analogues have been reported to be significantly more potent than established pharmaceuticals like d-sotalol in preclinical models . Furthermore, other fused pyrimidine-dione derivatives have been investigated as modulators of the TRPA1 channel, a transient receptor potential channel that is a prominent target in pain and neuroinflammation research . This suggests potential utility for this chemical class in neurological and inflammatory disease pathways. The specific structure of this compound, which incorporates a 2-(3-phenyl-1-pyrrolidinyl)acetyl side chain, is intended for researchers exploring structure-activity relationships within this pharmacologically active series. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-1,3-dimethyl-5-[2-(3-phenylpyrrolidin-1-yl)acetyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-16(19)15(17(24)21(2)18(20)25)14(23)11-22-9-8-13(10-22)12-6-4-3-5-7-12/h3-7,13H,8-11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMUBIQJEKIMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCC(C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Molecular Structure and Substituent Variations

The following table compares the target compound with structurally related pyrimidinedione derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Crystal System/Space Group Hydrogen Bonding Features
6-Amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione (Target) C₁₉H₂₃N₅O₃ 369.42 2-(3-Phenyl-1-pyrrolidinyl)acetyl at C5 N/A Likely extensive H-bonding and π-π interactions (inferred)
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione C₁₅H₁₇N₅O₂S 339.39 Schiff base (methylsulfanyl benzylidene) Monoclinic, P21/n 3D network via classical/non-classical H-bonds
6-Amino-1,3-dimethyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione (CAS 54729-62-3) C₇H₁₂N₄O₂ 184.20 Methylamino at C5 N/A Limited H-bonding due to smaller substituent
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 1547646-28-5) C₆H₁₀N₄O₂ 170.17 Methylamino at C5, no C3 methyl N/A Reduced steric bulk; simpler H-bonding

Key Observations:

  • Hydrogen Bonding: Schiff base derivatives form robust 3D networks (e.g., classical O–H···N and non-classical C–H···O bonds), while methylamino-substituted analogs exhibit simpler H-bonding patterns due to smaller substituents .

Crystallographic and Packing Behavior

  • Schiff Base Analog: Crystallizes in a monoclinic system (P21/n) with cell parameters $a = 6.8501 \, \text{Å}, b = 25.594 \, \text{Å}, c = 15.284 \, \text{Å}, \beta = 99.315^\circ$. Alternating stacking of tricyclic and Schiff base molecules via π-π interactions stabilizes the lattice .
  • Polymorphism: A second monoclinic polymorph of the Schiff base analog was identified, highlighting the sensitivity of pyrimidinedione derivatives to crystallization conditions .
  • Comparison with Smaller Analogs: Methylamino-substituted derivatives lack detailed crystallographic data but likely adopt less complex packing due to reduced substituent bulk .

Hydrogen Bonding and Intermolecular Interactions

  • Schiff Base Analog: Forms 12 classical and 6 non-classical H-bonds per asymmetric unit, creating a 3D network (Table 1, ). Bond lengths range from 2.70–3.00 Å, with angles of 120–160° .
  • Methylamino Analogs: Limited to fewer H-bonds (e.g., N–H···O), resulting in less stable crystal lattices .

Computational and Analytical Tools

  • Software : Structures were refined using SHELXL and visualized with Mercury .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., $R_2^2(8)$ motifs) applied to classify H-bonding patterns .

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